1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid
Overview
Description
The compound “1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid” is a complex organic molecule. It contains a tert-butoxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of such compounds often involves the use of a BOC group for protection of amines . For example, amine-protected, difunctional reagents have been employed in the synthesis of phosphatidyl ethanolamines and ornithine . A yield of 95% was reported in a related synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The BOC group is a key feature, used as a protecting group for amines in organic synthesis . The compound also contains an indole group and a carboxylic acid group.Chemical Reactions Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Scientific Research Applications
Fluorescent Amino Acid Derivatives Synthesis
A new, highly fluorescent amino acid derivative was synthesized using simple and generally available substrates, including 3-nitro-L-tyrosine and 1H-indole-3-carbaldehyde. This compound, identified as N-[(tert-butoxy)carbonyl]-3-[2-(1H-indol-3-yl)benzoxazol-5-yl]-L-alanine methyl ester, demonstrates high fluorescence quantum yield, illustrating a novel approach for creating amino acid derivatives with desired photophysical properties (Guzow, Szabelski, Malicka, & Wiczk, 2001).
Conformationally Constrained Tryptophan Derivatives
Research focused on the synthesis of conformationally constrained tryptophan analogues, including methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo-oct[cd]indole-4-carboxylate. These derivatives are used for peptide/peptoid conformation elucidation studies, featuring a ring that bridges the α-carbon and the 4-position of the indole ring, limiting side chain conformational flexibility (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Synthesis of Deaza-Analogues of Marine Alkaloid Topsentin
A series of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates were synthesized. This research contributes to the development of deaza-analogues of the bis-indole alkaloid topsentin, demonstrating potential applications in cancer research (Carbone, Spanò, Parrino, Ciancimino, Attanasi, & Favi, 2013).
C-Alkylation of Peptides with Aminomalonate
Research into C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues has been conducted. This includes N-Acetyl-, N-(tert-butoxy)carbonyl-, and N-(benzyloxy)carbonyl-protected peptides. The study provides insights into the modification of peptide backbones, crucial for advancing peptide chemistry (Matt & Seebach, 1998).
Preparation of 2-Amido Substituted Furan
Research into the preparation and Diels-Alder reaction of a 2-amido substituted furan, specifically tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, reveals applications in organic synthesis, showcasing the versatility of indole derivatives in complex chemical reactions (Padwa, Brodney, & Lynch, 2003).
Enantioselective Synthesis of Amino Acids
Enantioselective synthesis of mesityl-substituted amino acids demonstrates the chemical versatility of indole derivatives. These studies contribute to the understanding of stereoselectivity in organic synthesis, which is fundamental in developing pharmaceuticals and other biologically active compounds (Medina, Moyano, Pericàs, & Riera, 2000).
Synthesis of Spiro[indole-3,4′-piperidin]-2-ones
Research into the synthesis of spiro[indole-3,4′-piperidin]-2-ones from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline. This study is significant in the development of complex heterocyclic compounds, which have wide-ranging applications in pharmaceuticals and material science (Freund & Mederski, 2000).
properties
IUPAC Name |
1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]indole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)18-8-4-9-19-10-7-12-11-13(15(20)21)5-6-14(12)19/h5-7,10-11H,4,8-9H2,1-3H3,(H,18,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXZCVQQJUQKNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C=CC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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